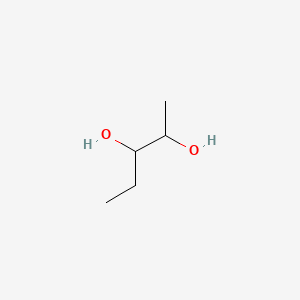

Pentane-2,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pentane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-3-5(7)4(2)6/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMFDCKSFJWJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871390 | |

| Record name | Pentane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42027-23-6 | |

| Record name | 2,3-Pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42027-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Pentanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042027236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pentane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of pentane-2,3-diol, a vicinal diol with applications in various fields of chemical research and development. This document details a common synthetic route, outlines rigorous characterization methodologies, and presents key quantitative data to support experimental work.

Synthesis of this compound

A prevalent and efficient method for the laboratory-scale synthesis of this compound is the reduction of the corresponding α-diketone, 2,3-pentanedione. This transformation can be readily achieved using common reducing agents.

Synthetic Pathway: Reduction of 2,3-Pentanedione

The synthesis involves the reduction of the two carbonyl groups of 2,3-pentanedione to hydroxyl groups, yielding the vicinal diol, this compound. A variety of reducing agents are effective for this purpose, including sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation (H₂/Pd). The use of sodium borohydride in an alcoholic solvent is a commonly employed, safe, and effective method.

Experimental Protocol: Reduction of 2,3-Pentanedione with Sodium Borohydride

Materials:

-

2,3-Pentanedione

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or flash chromatography system

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-pentanedione in methanol. Cool the flask in an ice bath to 0°C.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid to neutralize the excess sodium borohydride and decompose the borate esters. This should be done in a well-ventilated fume hood as hydrogen gas may be evolved.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or flash column chromatography on silica gel to yield the pure product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Physical Properties

A summary of the key physical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₅H₁₂O₂ |

| Molecular Weight | 104.15 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 187 °C at 760 mmHg |

| Melting Point | -50 °C (estimated) |

| Density | 0.974 g/cm³ |

Spectroscopic and Chromatographic Data

The following table summarizes the expected and reported spectroscopic and chromatographic data for the characterization of this compound.

| Technique | Expected/Reported Data |

| ¹H NMR | Predicted Chemical Shifts (δ, ppm): - ~0.9 (t, 3H, -CH₃ of ethyl)- ~1.1 (d, 3H, -CH₃ at C2)- ~1.4 (q, 2H, -CH₂- of ethyl)- ~3.4-3.8 (m, 2H, -CH(OH)-)- Variable (br s, 2H, -OH) |

| ¹³C NMR | Predicted Chemical Shifts (δ, ppm): - ~10 (-CH₃ of ethyl)- ~15-20 (-CH₃ at C2)- ~25-30 (-CH₂- of ethyl)- ~70-75 (-CH(OH)- carbons) |

| FTIR (cm⁻¹) | - Broad O-H stretch (~3300-3400)- C-H stretch (~2850-3000)- C-O stretch (~1050-1150) |

| Mass Spec. (m/z) | - Molecular Ion (M⁺): 104- Key Fragments: [M-H₂O]⁺ (86), [M-C₂H₅]⁺ (75), [M-CH₃CHO]⁺ (60), [C₂H₅CHO]⁺ (58), [C₂H₅CO]⁺ (57) |

| GC Retention Index | - Non-polar column: ~810 |

Experimental Protocols for Characterization

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

¹H NMR: Acquire the proton NMR spectrum. The expected signals include a triplet for the terminal methyl group of the ethyl chain, a doublet for the methyl group adjacent to a hydroxyl, a quartet for the methylene group, and multiplets for the two methine protons attached to the hydroxyl groups. The hydroxyl protons will appear as a broad singlet, which can be confirmed by a D₂O exchange experiment.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. Five distinct signals are expected, corresponding to the five carbon atoms in different chemical environments.

-

Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr), or the spectrum can be acquired using an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). The key functional groups to identify are the broad O-H stretching band characteristic of alcohols and the C-O stretching band.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). A temperature program is used to separate the components of the sample.

-

MS Detection: The eluting compounds are introduced into the mass spectrometer. The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure of this compound.

This technical guide provides a foundational framework for the synthesis and detailed characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical instrumentation.

An In-depth Technical Guide to the Stereoisomers and Chirality of Pentane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Pentane-2,3-diol

This compound, a vicinal diol, is a chiral molecule of significant interest in stereochemistry and asymmetric synthesis. Its structure contains two stereogenic centers, giving rise to a fascinating array of stereoisomers. Understanding the distinct spatial arrangements and resulting properties of these isomers is crucial for their application in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). The precise control of stereochemistry is a fundamental aspect of modern drug development, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of the stereoisomers of this compound, their relationships, and methods for their synthesis and characterization.

Stereochemical Analysis of this compound

The molecular structure of this compound features two chiral centers at the C2 and C3 positions. A chiral center is a carbon atom bonded to four different groups. The number of possible stereoisomers for a molecule with 'n' chiral centers can be determined by the 2^n rule. For this compound, with n=2, there are 2^2 = 4 possible stereoisomers.[1]

These four stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The specific configurations of the stereoisomers of this compound are:

-

(2R,3R)-pentane-2,3-diol and (2S,3S)-pentane-2,3-diol : This pair constitutes one set of enantiomers.

-

(2R,3S)-pentane-2,3-diol and (2S,3R)-pentane-2,3-diol : This pair forms the second set of enantiomers.

A diastereomeric relationship exists between any stereoisomer from the first pair and any stereoisomer from the second pair. Diastereomers are stereoisomers that are not mirror images of each other. Unlike molecules with a plane of symmetry, such as tartaric acid, this compound does not have a meso-isomer.[1] A meso-isomer is an achiral compound that has chiral centers.

The stereochemical relationships between the isomers of this compound can be visualized as follows:

Physicochemical Properties of this compound Stereoisomers

While enantiomers share identical physical properties such as boiling point, melting point, and density in a non-chiral environment, they differ in their interaction with plane-polarized light, exhibiting equal but opposite optical rotations. Diastereomers, on the other hand, have distinct physical properties.

Comprehensive experimental data for the individual stereoisomers of this compound is scarce in publicly available literature. However, general properties for the mixture of isomers (CAS 42027-23-6) are reported.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂O₂ | [2] |

| Molecular Weight | 104.15 g/mol | [2] |

| Boiling Point | 187.6 °C at 760 mmHg | [3][4] |

| Density | 0.974 g/cm³ | [3][4] |

| Refractive Index | 1.4412 | [3][4] |

| Flash Point | 90.4 °C | [3][4] |

For comparison, the properties of the well-characterized stereoisomers of the analogous compound, 2,3-butanediol, are provided below. It is expected that the stereoisomers of this compound would follow similar trends.

| Compound | Boiling Point (°C) | Density (g/mL at 25°C) | Optical Rotation (neat) |

| (2S,3S)-(+)-2,3-Butanediol | 179-182 | 0.987 | +13° |

| (2R,3R)-(-)-2,3-Butanediol | 77.3-77.4 (at 10 mmHg) | 0.987 | -13.2° (at 23°C) |

Experimental Protocols for Synthesis and Resolution

The synthesis of this compound can be approached through various methods, often resulting in a racemic or diastereomeric mixture that requires subsequent resolution to isolate the pure stereoisomers.

Synthesis of Racemic this compound via Reduction of 2,3-Pentanedione

A common method for the synthesis of vicinal diols is the reduction of the corresponding α-diketone. In this case, 2,3-pentanedione is reduced to yield a mixture of this compound stereoisomers.

Reaction Scheme:

References

physical and chemical properties of pentane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentane-2,3-diol is a vicinal diol, a class of organic compounds characterized by two hydroxyl groups attached to adjacent carbon atoms. Its chemical structure and properties make it a versatile building block in organic synthesis and a molecule of interest in various chemical and pharmaceutical applications. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with generalized experimental protocols and visualizations to support researchers and professionals in drug development and related scientific fields.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, application in reactions, and for analytical characterization.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C5H12O2 | [1][2][3] |

| Molecular Weight | 104.15 g/mol | [4] |

| CAS Number | 42027-23-6 | [1][2] |

| Appearance | Colorless, viscous liquid | [3] |

| Melting Point | 50.86 °C (estimate) | [1][2] |

| Boiling Point | 187.6 °C at 760 mmHg | [1][2] |

| Density | 0.974 g/cm³ | [1][2] |

| Refractive Index | 1.4412 | [1] |

| Flash Point | 90.4 °C | [1][2] |

| Solubility | Soluble in water | [3] |

Chemical and Computational Properties

| Property | Value | Source |

| pKa | 14.75 ± 0.26 (Predicted) | [1][5] |

| LogP | 0.13810 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 40.5 Ų | [5] |

| Exact Mass | 104.083729621 | [1] |

| Canonical SMILES | CCC(C(C)O)O | [1] |

| InChI Key | XLMFDCKSFJWJTP-UHFFFAOYSA-N | [6] |

Stereochemistry

This compound possesses two chiral centers at carbons 2 and 3, leading to the existence of stereoisomers. Understanding the stereochemistry is critical, as different stereoisomers can exhibit distinct biological activities and physical properties. The molecule has four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between the (2R,3R) and (2R,3S) isomers is diastereomeric.[7][8]

References

- 1. This compound|lookchem [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 42027-23-6: 2,3-Pentanediol | CymitQuimica [cymitquimica.com]

- 4. 2,3-Pentanediol | C5H12O2 | CID 123505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 2,3-Pentanediol (CAS 42027-23-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. The total number of stereoisomers of 2, 3-pentanediol are [allen.in]

- 8. brainly.com [brainly.com]

Spectroscopic Analysis of Pentane-2,3-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of pentane-2,3-diol, a vicinal diol with applications in various chemical syntheses. The analysis covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation and characterization of this compound.

Introduction to this compound

This compound (C₅H₁₂O₂) is a chiral molecule containing two stereocenters, leading to the existence of four possible stereoisomers (two enantiomeric pairs of diastereomers). The spectroscopic analysis is crucial for distinguishing between these isomers and confirming the compound's structure. This guide will focus on the general spectroscopic features of this compound, with considerations for the potential differences between its diastereomers.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound based on typical values for similar aliphatic diols. It is important to note that exact values can vary depending on the solvent, concentration, and specific stereoisomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pentane backbone and the hydroxyl groups. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

| Proton Assignment | Expected Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (C1) | ~ 0.9 | Triplet (t) | ~ 7.5 |

| CH₂ (C4) | ~ 1.4 - 1.6 | Multiplet (m) | - |

| CH (C2) & CH (C3) | ~ 3.4 - 3.8 | Multiplet (m) | - |

| OH (at C2 & C3) | Variable (broad singlet) | Broad Singlet (br s) | - |

| CH₃ (on C2 or C3) | ~ 1.1 - 1.2 | Doublet (d) | ~ 6.5 |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the presence of two chiral centers, a mixture of diastereomers may show more than five signals if the carbon environments are sufficiently different.

| Carbon Assignment | Expected Chemical Shift (δ) in ppm (CDCl₃) |

| C1 (CH₃) | ~ 10 - 15 |

| C4 (CH₂) | ~ 25 - 35 |

| C5 (CH₃) | ~ 15 - 25 |

| C2 & C3 (CH-OH) | ~ 70 - 80 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the hydroxyl and alkyl groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H | Stretching (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| C-H (sp³) | Stretching | 2850 - 3000 | Strong |

| C-O | Stretching | 1000 - 1200 | Strong |

| C-H | Bending | 1350 - 1480 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of this compound will show the molecular ion peak and several characteristic fragment ions.

| m/z Value | Proposed Fragment Ion | Significance |

| 104 | [C₅H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 89 | [M - CH₃]⁺ | Loss of a methyl group |

| 75 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 73 | [CH₃CH(OH)CH(OH)]⁺ | Cleavage between C3 and C4 |

| 57 | [C₄H₉]⁺ | Alkyl fragment |

| 45 | [CH₃CH(OH)]⁺ | Cleavage between C2 and C3 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of liquid diols like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary to obtain a good spectrum.

Infrared (IR) Spectroscopy

-

Sample Application (ATR Method): Place a small drop of the liquid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

GC-MS System Setup:

-

Gas Chromatograph (GC): Use a suitable capillary column (e.g., a non-polar DB-5 or a polar Carbowax column). Set the injector temperature (e.g., 250 °C) and a temperature program for the oven to ensure separation of the analyte from the solvent and any impurities.

-

Mass Spectrometer (MS): Set the ion source to electron ionization (EI) at 70 eV. Set the mass analyzer to scan a mass range of m/z 30-200.

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The compound will be separated based on its boiling point and polarity and then introduced into the mass spectrometer for ionization and fragmentation.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the obtained spectrum with a library of known spectra for confirmation.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

This comprehensive approach, combining NMR, IR, and MS, allows for the unambiguous identification and structural elucidation of this compound, providing essential information for researchers and professionals in drug development and chemical synthesis.

An In-depth Technical Guide to the Discovery and Historical Synthesis of Pentane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentane-2,3-diol, a vicinal diol with two stereocenters, has been a subject of interest in stereochemical studies and as a building block in organic synthesis. This technical guide provides a comprehensive overview of the historical context of its discovery and the evolution of its chemical synthesis. While a definitive first synthesis remains elusive in readily available literature, this document outlines the most probable historical routes based on the development of synthetic methodologies for vicinal diols. Key quantitative data for its stereoisomers are summarized, and detailed experimental protocols for representative historical syntheses are provided. Furthermore, this guide includes visualizations of synthetic pathways to aid in understanding the logical flow of these chemical transformations.

Introduction

This compound, also known as 2,3-dihydroxypentane, is a five-carbon vicinal diol. Its molecular structure contains two chiral centers at positions 2 and 3, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers form an enantiomeric pair, often referred to as the threo diastereomers, while the (2R,3S) and (2S,3R) isomers constitute another enantiomeric pair, known as the erythro diastereomers. The distinct spatial arrangements of the hydroxyl groups in these stereoisomers lead to differences in their physical properties and chemical reactivity, making them valuable for stereoselective synthesis and in the study of stereoisomerism.

While the exact moment of the first synthesis of this compound is not prominently documented, its discovery would have been a natural progression following the development of general methods for the dihydroxylation of alkenes in the late 19th and early 20th centuries.

Historical Context: The Emergence of Vicinal Diol Synthesis

The synthesis of vicinal diols, or glycols, historically revolved around the oxidation of the carbon-carbon double bond in alkenes. Early methods, though often harsh and lacking stereocontrol, laid the groundwork for the more refined techniques used today.

A plausible early approach to synthesizing this compound would have been the direct oxidation of 2-pentene. One of the earliest and most straightforward methods for this transformation was the use of potassium permanganate (KMnO₄). This reaction, typically carried out in a cold, alkaline aqueous solution, results in the syn-dihydroxylation of the alkene, meaning both hydroxyl groups are added to the same face of the double bond.

Another significant historical method is the hydrolysis of epoxides. This two-step process involves the initial epoxidation of an alkene, for which peroxy acids became the reagents of choice, followed by acid- or base-catalyzed ring-opening of the epoxide to yield a trans-diol. This pathway offered an alternative stereochemical outcome to the permanganate oxidation.

These foundational methods provided the means for early organic chemists to access simple diols like this compound, enabling the study of their properties and stereochemistry.

Stereoisomers of this compound

The presence of two chiral centers in this compound gives rise to two pairs of enantiomers (diastereomers of each other).

-

Erythro isomers: (2R,3S)-pentane-2,3-diol and (2S,3R)-pentane-2,3-diol

-

Threo isomers: (2R,3R)-pentane-2,3-diol and (2S,3S)-pentane-2,3-diol

The relative stereochemistry of these isomers significantly influences their physical properties.

Quantitative Data

A summary of the available quantitative data for the stereoisomers of this compound is presented below. It is important to note that some of the reported values, particularly melting points, are estimates and may vary.

| Property | This compound (Isomer unspecified) | erythro-pentane-2,3-diol | threo-pentane-2,3-diol |

| Molecular Formula | C₅H₁₂O₂ | C₅H₁₂O₂ | C₅H₁₂O₂ |

| Molecular Weight | 104.15 g/mol | 104.15 g/mol | 104.15 g/mol |

| Boiling Point | 187.6 °C at 760 mmHg | Not specified | Not specified |

| Melting Point | 50.86 °C (estimate) | Not specified | Not specified |

| Density | 0.974 g/cm³ | Not specified | Not specified |

| Refractive Index | 1.4412 | Not specified | Not specified |

| pKa | 14.75 ± 0.26 (Predicted) | Not specified | Not specified |

Historical Synthesis Protocols

Syn-dihydroxylation of 2-Pentene via Permanganate Oxidation

This method would yield a racemic mixture of the erythro isomers of this compound from cis-2-pentene and a racemic mixture of the threo isomers from trans-2-pentene.

Experimental Protocol:

-

Preparation of the Reaction Mixture: A solution of 2-pentene (1 molar equivalent) in a suitable solvent that is inert to oxidation, such as acetone or tert-butanol, is prepared in a flask equipped with a stirrer and cooled to 0-5 °C in an ice bath.

-

Preparation of the Oxidant: A solution of potassium permanganate (KMnO₄, 1 molar equivalent) in water is prepared and also cooled to 0-5 °C. A small amount of sodium hydroxide is added to make the solution slightly alkaline.

-

Reaction: The cold potassium permanganate solution is added dropwise to the stirred solution of 2-pentene. The characteristic purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. The temperature should be carefully maintained below 10 °C throughout the addition.

-

Work-up: After the addition is complete and the purple color no longer persists, the reaction mixture is stirred for an additional hour at low temperature. The manganese dioxide is then removed by filtration.

-

Isolation of the Product: The filtrate is neutralized with a dilute acid (e.g., sulfuric acid). The organic solvent is removed under reduced pressure. The remaining aqueous solution is then extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate) and the solvent is evaporated to yield the crude this compound.

-

Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization.

Anti-dihydroxylation of 2-Pentene via Epoxide Hydrolysis

This two-step method would produce the threo isomers from cis-2-pentene and the erythro isomers from trans-2-pentene.

Step 1: Epoxidation of 2-Pentene

Experimental Protocol:

-

Preparation of the Reaction Mixture: 2-Pentene (1 molar equivalent) is dissolved in a chlorinated solvent such as dichloromethane or chloroform in a flask.

-

Addition of Peroxy Acid: A solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.1 molar equivalents), in the same solvent is added dropwise to the alkene solution at room temperature with stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with a solution of sodium sulfite to destroy excess peroxy acid, followed by a wash with sodium bicarbonate solution to remove the resulting carboxylic acid, and finally with brine. The organic layer is dried over an anhydrous salt and the solvent is removed by evaporation to yield the crude pent-2-ene oxide.

Step 2: Acid-Catalyzed Hydrolysis of Pent-2-ene Oxide

Experimental Protocol:

-

Hydrolysis: The crude pent-2-ene oxide is dissolved in a mixture of water and a water-miscible solvent like acetone or tetrahydrofuran. A catalytic amount of a strong acid, such as sulfuric acid or perchloric acid, is added.

-

Reaction: The mixture is stirred at room temperature or gently heated to facilitate the ring-opening of the epoxide.

-

Work-up: After the reaction is complete (as monitored by TLC), the acid is neutralized with a base (e.g., sodium bicarbonate). The organic solvent is removed under reduced pressure.

-

Isolation and Purification: The aqueous residue is extracted with an organic solvent. The combined organic extracts are dried and the solvent evaporated to give the crude this compound, which can then be purified by distillation or recrystallization.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the historical synthesis methods described above.

Thermodynamic and Kinetic Insights into the Formation of Pentane-2,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic and kinetic aspects of pentane-2,3-diol formation. Given the limited direct research on this specific molecule, this document leverages data from analogous chemical systems and foundational chemical principles to offer a detailed understanding of its synthesis. The primary focus is on the catalytic hydrogenation of 2,3-pentanedione, a viable and commonly referenced synthetic route.

Introduction to this compound

This compound is a vicinal diol with applications as a building block in organic synthesis and as a potential component in the development of pharmaceuticals and other fine chemicals. Understanding the thermodynamics and kinetics of its formation is crucial for optimizing its synthesis, improving yields, and ensuring stereochemical control, which is often a critical factor in drug development.

Thermodynamic Profile

Table 1: Thermodynamic Properties of Reactant and Product

| Property | 2,3-Pentanedione (Reactant) | This compound (Product) |

| Formula | C₅H₈O₂ | C₅H₁₂O₂ |

| Molecular Weight ( g/mol ) | 100.12 | 104.15 |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Not Available | Not Available |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | Not Available | Not Available |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | Not Available | Not Available |

| Boiling Point (°C at 760 mmHg) | ~110 | 187.6[1] |

Note: The lack of readily available experimental thermodynamic data for these specific compounds highlights an area for future research.

Hydrogenation reactions of carbonyl compounds are typically exothermic, meaning they release heat and have a negative enthalpy change (ΔH < 0). The conversion of a double bond (in the carbonyl group) and a hydrogen molecule into single bonds is an energetically favorable process. The entropy change (ΔS) for this reaction is expected to be negative as two molecules (the diketone and two molecules of hydrogen) combine to form one molecule (the diol), leading to a more ordered system. Despite the negative entropy change, the high negative enthalpy of hydrogenation generally results in a negative Gibbs free energy change (ΔG), making the reaction spontaneous under appropriate conditions.

Kinetic Analysis

The kinetics of a reaction describe its rate and the factors that influence it, such as temperature, pressure, and catalyst concentration. Direct kinetic studies on the formation of this compound are scarce. However, the kinetics of the hydrogenation of the structurally similar 2,3-butanedione to 2,3-butanediol have been studied and can serve as a valuable model.

The hydrogenation of α-dicarbonyl compounds like 2,3-pentanedione is a stepwise process. The first hydrogenation of one carbonyl group forms an α-hydroxy ketone (in this case, 3-hydroxy-2-pentanone), which is then hydrogenated to the final diol product.

Reaction Pathway:

2,3-Pentanedione + H₂ → 3-Hydroxy-2-pentanone + H₂ → this compound

Studies on the hydrogenation of 2,3-butanedione suggest that the reaction follows a Horiuti-Polanyi mechanism. This mechanism involves the stepwise addition of adsorbed hydrogen atoms to the adsorbed carbonyl groups on the catalyst surface. The rate-limiting step is often considered to be the addition of the first hydrogen atom to a carbonyl group.

Table 2: Analogous Kinetic Parameters from the Hydrogenation of 2,3-Butanedione

| Parameter | Value/Observation |

| Reaction Order | First order with respect to the diol in some systems. |

| Catalyst | Palladium (Pd) on various supports (e.g., γ-Al₂O₃) has shown good activity and selectivity.[2] |

| Rate-Limiting Step | Believed to be the addition of the first hydrogen atom to an adsorbed carbonyl group.[2] |

| Selectivity | High selectivity towards the intermediate α-hydroxy ketone can be achieved under certain conditions.[2] |

Note: These parameters are from studies on 2,3-butanedione and should be considered as indicative for the this compound system.

Experimental Protocols

To perform a thorough thermodynamic and kinetic study of this compound formation via the hydrogenation of 2,3-pentanedione, a well-defined experimental protocol is required. The following outlines a potential methodology based on standard practices for similar reactions.

Materials and Equipment

-

Reactants: 2,3-Pentanedione (high purity), Hydrogen gas (UHP grade)

-

Catalyst: e.g., Palladium on a support (e.g., 5% Pd/C or Pd/Al₂O₃)

-

Solvent: A suitable solvent such as isopropanol or ethanol.

-

Reactor: A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, temperature controller, pressure transducer, and sampling port.

-

Analytical Equipment: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) for quantitative analysis of reactants and products. A Mass Spectrometer (MS) coupled with GC for product identification.

Experimental Procedure

-

Catalyst Preparation: The catalyst is typically pre-reduced in a stream of hydrogen at an elevated temperature to ensure the metallic sites are active.

-

Reaction Setup: The reactor is charged with the solvent, 2,3-pentanedione, and the pre-reduced catalyst.

-

Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature and stirred vigorously to ensure good mass transfer.

-

Kinetic Data Collection: Samples are withdrawn from the reactor at regular time intervals. The reaction in the samples is quenched immediately (e.g., by rapid cooling).

-

Analysis: The composition of each sample is analyzed by GC-FID to determine the concentrations of the reactant, intermediate, and product.

-

Data Processing: The concentration-time data is used to calculate the initial reaction rate. By varying the initial concentrations of the reactant and hydrogen pressure, the reaction orders can be determined. Performing the reaction at different temperatures allows for the calculation of the activation energy using the Arrhenius equation.

Visualizations

Reaction Pathway Diagram

Caption: Stepwise hydrogenation of 2,3-pentanedione.

Experimental Workflow Diagram

Caption: Workflow for kinetic and thermodynamic studies.

Conclusion and Future Outlook

The formation of this compound, primarily through the hydrogenation of 2,3-pentanedione, is a thermodynamically favorable process. While direct kinetic data is limited, analogies to similar chemical systems provide a solid foundation for understanding the reaction mechanism and for designing experimental studies. The provided experimental protocol offers a roadmap for researchers to investigate the kinetics and thermodynamics of this reaction in detail. Future research should focus on obtaining precise experimental data for the this compound system to enable more accurate modeling and optimization of its synthesis. Such studies will be invaluable for the efficient and selective production of this important diol for various applications in the chemical and pharmaceutical industries.

References

Quantum Mechanical Calculations on Pentane-2,3-diol Conformers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum mechanical calculations to elucidate the conformational landscape of pentane-2,3-diol. Understanding the three-dimensional structure of small molecules like this compound is paramount in drug design and development, as conformational preferences directly influence molecular recognition and biological activity. This document details the computational methodologies, expected conformational isomers, the critical role of intramolecular hydrogen bonding, and the experimental techniques used for validation.

Introduction to the Conformational Analysis of this compound

This compound is a vicinal diol that, due to its two chiral centers, can exist as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between the (2R,3R) and (2R,3S) isomers is diastereomeric. Each of these stereoisomers possesses a flexible carbon backbone, leading to a multitude of possible conformations. The relative stability of these conformers is governed by a delicate balance of steric hindrance, torsional strain, and intramolecular interactions, most notably hydrogen bonding between the two hydroxyl groups.

Quantum mechanical calculations offer a powerful in silico approach to explore the potential energy surface of these molecules and identify the low-energy, and therefore most populated, conformers. This information is crucial for building accurate pharmacophore models and understanding structure-activity relationships (SAR).

Computational Methodology

The conformational analysis of this compound is typically initiated by identifying all possible staggered conformations arising from rotation around the C2-C3 bond. For each stereoisomer, a systematic or stochastic conformational search is performed, followed by geometry optimization and energy calculation using quantum mechanical methods.

Conformational Search

A robust conformational search is the foundation of a reliable theoretical study. The initial structures for this compound can be generated by considering rotations around the key dihedral angles, primarily the O-C-C-O and C-C-C-C backbones.

Quantum Mechanical Calculations

Density Functional Theory (DFT) has been shown to be a reliable and computationally efficient method for studying the conformations of diols.[1] The B3LYP functional combined with a Pople-style basis set, such as 6-311++G**, is a common choice that provides a good balance between accuracy and computational cost.[1] This level of theory is capable of accurately describing the weak intramolecular interactions, such as hydrogen bonds, that are critical in determining the conformational preferences of diols.[2]

The general workflow for the quantum mechanical calculations is as follows:

-

Initial Geometry Generation: Generation of a diverse set of initial conformers for each stereoisomer.

-

Geometry Optimization: Optimization of the geometry of each conformer to find the local energy minima on the potential energy surface.

-

Frequency Calculations: Calculation of vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

Single-Point Energy Refinement: (Optional) For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated theoretical method.

The following diagram illustrates the computational workflow for the conformational analysis of a this compound stereoisomer.

Conformational Isomers and Intramolecular Hydrogen Bonding

The relative stability of this compound conformers is largely dictated by the orientation of the two hydroxyl groups and the alkyl substituents. Intramolecular hydrogen bonding between the hydroxyl groups is a key stabilizing interaction.[2][3] The geometry of this hydrogen bond (the O-H···O distance and angle) will vary between different conformers.

The conformers can be classified based on the dihedral angle of the O-C-C-O backbone, which can be gauche (approximately 60°) or anti (approximately 180°). In vicinal diols, conformers with a gauche arrangement of the hydroxyl groups are often stabilized by the formation of an intramolecular hydrogen bond.[3]

The interplay between minimizing steric repulsion (e.g., between the methyl and ethyl groups) and maximizing the strength of the intramolecular hydrogen bond will determine the final conformational equilibrium.

The logical relationship between stereoisomers and their corresponding conformers is depicted in the diagram below.

Data Presentation

The results of the quantum mechanical calculations should be summarized in a clear and concise manner to facilitate comparison between different conformers. The following tables provide a template for presenting the key quantitative data.

Table 1: Relative Energies and Boltzmann Populations of (2R,3R)-Pentane-2,3-diol Conformers

| Conformer ID | O-C-C-O Dihedral Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| RR-1 | gauche (+60°) | 0.00 | 75.3 |

| RR-2 | gauche (-60°) | 0.85 | 15.1 |

| RR-3 | anti (180°) | 2.10 | 1.8 |

| ... | ... | ... | ... |

Table 2: Key Geometric Parameters of the Most Stable (2R,3R)-Pentane-2,3-diol Conformer (RR-1)

| Parameter | Value |

| O-H···O distance (Å) | 1.95 |

| O-H···O angle (°) | 155.2 |

| C-C-C-C dihedral angle (°) | 175.8 |

| ... | ... |

Experimental Protocols for Validation

Experimental data is essential for validating the results of quantum mechanical calculations. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for studying the solution-phase conformations of molecules.

NMR Spectroscopy

Objective: To determine the solution-phase conformational equilibrium of this compound and compare it with the computationally predicted populations.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound stereoisomer of interest in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.

-

¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. The vicinal proton-proton coupling constants (³JHH) between the protons on C2 and C3 are particularly informative.

-

Karplus Equation: The experimentally measured ³JHH values can be related to the dihedral angle between the coupled protons using the Karplus equation. By analyzing the coupling constants, it is possible to deduce the dominant conformation in solution.

-

Comparison with Calculated Data: The NMR chemical shifts and coupling constants for the low-energy conformers identified by quantum mechanical calculations can also be computed. A comparison between the experimental and calculated NMR parameters provides a rigorous validation of the computational model.

The workflow for experimental validation is outlined below.

Conclusion

The conformational analysis of this compound using quantum mechanical calculations provides invaluable insights into its three-dimensional structure. This knowledge is fundamental for understanding its chemical reactivity and biological activity. By combining robust computational methodologies with experimental validation, a detailed and accurate picture of the conformational landscape of this important molecule can be achieved, thereby aiding in the rational design of new therapeutic agents.

References

Navigating the Solution Landscape: A Technical Guide to the Solubility of Pentane-2,3-diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the solubility of pentane-2,3-diol in a variety of common organic solvents. In the absence of extensive experimentally derived quantitative data in publicly accessible literature, this guide employs the well-established Hansen Solubility Parameters (HSP) as a predictive framework to estimate the solubility of this compound. This approach, rooted in the principle of "like dissolves like," offers valuable insights for solvent selection in various applications, including chemical synthesis, formulation development, and purification processes.

Understanding Solubility: The Role of Intermolecular Forces

The solubility of a solute in a solvent is fundamentally governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, a vicinal diol, the presence of two hydroxyl (-OH) groups makes it a polar molecule capable of forming strong hydrogen bonds. Its five-carbon backbone contributes a non-polar character. Consequently, its solubility in organic solvents is a nuanced interplay of these characteristics.

Quantitative Solubility Profile of this compound

To provide a quantitative estimation of the solubility of this compound, this guide utilizes the Hansen Solubility Parameters (HSP). The HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of two substances in the three-dimensional Hansen space is a measure of their affinity. A smaller Ra value indicates a higher likelihood of solubility.

The Hansen Solubility Parameters for this compound were calculated using the Hoftyzer-Van Krevelen group contribution method. The molar volume was also estimated using a group contribution approach.

Calculated Properties for this compound:

| Property | Value |

| Molar Volume (V) | 108.5 cm³/mol |

| δd (Dispersion) | 16.0 MPa½ |

| δp (Polar) | 8.8 MPa½ |

| δh (Hydrogen Bonding) | 18.5 MPa½ |

The following table presents the estimated solubility of this compound in a range of organic solvents, categorized by their chemical class. The HSP distance (Ra) has been calculated, and a qualitative solubility prediction is provided based on this value. Generally, an Ra of less than 7 is considered to indicate good solubility.

Table 1: Estimated Solubility of this compound in Various Organic Solvents

| Solvent | Chemical Class | δd (MPa½) | δp (MPa½) | δh (MPa½) | HSP Distance (Ra) | Estimated Solubility |

| Alcohols | ||||||

| Methanol | Protic | 15.1 | 12.3 | 22.3 | 4.8 | High |

| Ethanol | Protic | 15.8 | 8.8 | 19.4 | 1.3 | High |

| 1-Propanol | Protic | 16.0 | 6.8 | 17.4 | 2.6 | High |

| 2-Propanol (Isopropanol) | Protic | 15.8 | 6.1 | 16.4 | 3.6 | High |

| 1-Butanol | Protic | 16.0 | 5.7 | 15.8 | 4.3 | Good |

| Ketones | ||||||

| Acetone | Aprotic | 15.5 | 10.4 | 7.0 | 11.8 | Moderate |

| Methyl Ethyl Ketone (MEK) | Aprotic | 16.0 | 9.0 | 5.1 | 13.4 | Low |

| Esters | ||||||

| Ethyl Acetate | Aprotic | 15.8 | 5.3 | 7.2 | 12.3 | Low |

| Ethers | ||||||

| Diethyl Ether | Aprotic | 14.5 | 2.9 | 5.1 | 15.2 | Very Low |

| Tetrahydrofuran (THF) | Aprotic | 16.8 | 5.7 | 8.0 | 11.4 | Moderate |

| Aromatic Hydrocarbons | ||||||

| Benzene | Non-polar | 18.4 | 0.0 | 2.0 | 18.4 | Very Low |

| Toluene | Non-polar | 18.0 | 1.4 | 2.0 | 18.2 | Very Low |

| Aliphatic Hydrocarbons | ||||||

| n-Hexane | Non-polar | 14.9 | 0.0 | 0.0 | 21.6 | Insoluble |

| Cyclohexane | Non-polar | 16.8 | 0.0 | 0.2 | 20.3 | Insoluble |

| Chlorinated Solvents | ||||||

| Dichloromethane | Aprotic | 17.0 | 7.3 | 7.1 | 12.0 | Moderate |

| Chloroform | Aprotic | 17.8 | 3.1 | 5.7 | 14.7 | Very Low |

| Other Solvents | ||||||

| Dimethylformamide (DMF) | Aprotic | 17.4 | 13.7 | 11.3 | 8.3 | Good |

| Dimethyl Sulfoxide (DMSO) | Aprotic | 18.4 | 16.4 | 10.2 | 11.7 | Moderate |

Experimental Protocol for Solubility Determination

For precise quantitative data, experimental determination of solubility is essential. The "gold standard" for determining the thermodynamic solubility of a solid in a liquid is the Shake-Flask Method .

Principle

An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, the concentration of the solute in the saturated solution is determined analytically.

Detailed Methodology

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker or orbital incubator (e.g., at 25 °C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-calibrated analytical method. Gas Chromatography with Flame Ionization Detection (GC-FID) is a suitable technique for quantifying this compound.

-

Calculation: From the determined concentration of the diluted sample, calculate the original concentration in the saturated solution. Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Visualizing Key Concepts and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Conceptual diagram of Hansen Solubility Parameters (HSP) and solubility prediction.

Conclusion

This technical guide provides a robust framework for understanding and predicting the solubility of this compound in a wide array of organic solvents. The application of Hansen Solubility Parameters offers a powerful predictive tool for initial solvent screening, which can be further refined by the detailed experimental protocols outlined herein. For researchers, scientists, and drug development professionals, this guide serves as a valuable resource for making informed decisions in processes where solvent selection is a critical parameter for success.

Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Pentane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This in-depth technical guide outlines the critical process of crystal structure analysis, using pentane-2,3-diol as a model small organic molecule. While specific experimental crystallographic data for this compound is not publicly available, this paper details the comprehensive workflow and experimental protocols that would be employed to elucidate its solid-state structure. Such an analysis is fundamental for understanding intermolecular interactions, predicting physicochemical properties, and informing rational drug design.

This compound, a simple diol, possesses stereogenic centers, leading to the existence of different stereoisomers.[1] The precise spatial arrangement of its hydroxyl groups dictates its hydrogen bonding capabilities, which in turn governs its crystal packing and, ultimately, its bulk properties. Unraveling this crystalline architecture provides invaluable insights into its behavior and potential applications.

Hypothetical Crystallographic Data for this compound

The following table summarizes the type of quantitative data that would be obtained from a successful single-crystal X-ray diffraction experiment on a stereoisomer of this compound. This data is presented as a representative example to illustrate the outcomes of such an analysis.

| Parameter | Hypothetical Value |

| Chemical Formula | C₅H₁₂O₂ |

| Formula Weight | 104.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.5 Å |

| b | 5.9 Å |

| c | 12.1 Å |

| α | 90° |

| β | 105.3° |

| γ | 90° |

| Volume | 585.4 ų |

| Z (Molecules per unit cell) | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 K |

| 2θ range for data collection | 4.8° to 55.0° |

| Refinement | |

| R-factor | 0.045 |

| wR² (all data) | 0.120 |

| Goodness-of-fit | 1.05 |

Experimental Protocols

A rigorous and systematic approach is essential for determining the crystal structure of a small molecule like this compound. The process can be broken down into three key stages: crystallization, data collection, and structure solution and refinement.

Crystallization

The prerequisite for any X-ray crystallography study is the growth of high-quality single crystals. For a small, polar molecule like this compound, several techniques can be employed:

-

Slow Evaporation: A solution of this compound in a suitable solvent (e.g., a mixture of a volatile good solvent like ethanol and a less volatile poor solvent like hexane) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can lead to the formation of well-ordered crystals.

-

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution of this compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

X-ray Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

-

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used. The X-ray source is typically a sealed tube or a microfocus source generating monochromatic radiation (e.g., Mo Kα or Cu Kα).

-

Data Collection Strategy: The crystal is cooled to a low temperature (around 100 K) using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The positions and intensities of the diffracted spots are recorded.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections. The data is then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption). The unit cell parameters and the space group are determined from the geometry of the diffraction pattern.

Structure Solution and Refinement

The final stage involves solving the "phase problem" and refining the atomic model to fit the experimental data.

-

Structure Solution: For small molecules like this compound, direct methods are typically successful. These are computational techniques that use statistical relationships between the intensities of the reflections to determine the initial phases of the structure factors. This initial solution provides a rough electron density map.

-

Structure Refinement: The initial atomic positions derived from the electron density map are refined using a least-squares method. This iterative process adjusts the atomic coordinates and thermal displacement parameters to minimize the difference between the observed and calculated structure factor amplitudes. The quality of the final model is assessed by the R-factor, which should ideally be below 5% for a well-resolved structure.

-

Hydrogen Atom Placement: Hydrogen atoms are often located from the difference Fourier map after the non-hydrogen atoms have been refined anisotropically. Their positions and thermal parameters can then be refined.

-

Validation: The final crystal structure is validated using software tools to check for geometric consistency (bond lengths, bond angles) and to ensure that there are no unassigned features in the final difference electron density map.

Workflow for Crystal Structure Analysis

The following diagram illustrates the logical workflow from sample preparation to the final elucidated crystal structure.

This comprehensive methodology provides a robust framework for the detailed structural elucidation of small organic molecules like this compound. The resulting three-dimensional atomic arrangement is crucial for advancing our understanding of its chemical and physical properties, which is a cornerstone of modern drug discovery and materials science.

References

A Technical Guide to Pentane-2,3-diol: Commercial Availability, Analysis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of pentane-2,3-diol, a versatile chiral building block with significant potential in pharmaceutical research and development. This document details its commercial availability from various suppliers, provides recommended analytical methodologies for quality control, and explores its application in asymmetric synthesis, a cornerstone of modern drug discovery.

Commercial Availability and Suppliers

This compound (CAS No. 42027-23-6) is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. Purity levels and available quantities vary among suppliers, with typical purities ranging from 95% to over 99%. The compound is generally supplied as a liquid. Below is a summary of prominent suppliers and their offerings.

| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities |

| CymitQuimica | This compound[1] | 42027-23-6 | 95%[1] | 100mg, 250mg, 1g, 5g, 25g, 100g[1] |

| LookChem | This compound, 2,3-Pentanediol[2] | 42027-23-6 | 97% (from raw suppliers)[2] | 50mg, 100mg, 5g[2] |

| ChemicalBook | This compound[3] | 42027-23-6 | N/A | Varies by supplier |

| ECHEMI (HANGZHOU LEAP CHEM CO., LTD.) | This compound, 2,3-Pentanediol[4] | 42027-23-6 | Industrial Grade[4] | Bottle, barrel, cargo, container[4] |

| Biosynth | This compound[5] | 42027-23-6 | N/A | Inquire for details |

| Molport | This compound[6] | 42027-23-6 | 90%, 95%[6] | µmol to gram scale[6] |

| Fluorochem | This compound[7] | 42027-23-6 | 95%[7] | 250mg, 1g[7] |

| Catsyn | This compound[8] | 42027-23-6 | NLT 98%[8] | Gram to tons[8] |

| ZHEJIANG JIUZHOU CHEM CO.,LTD | This compound[9] | 42027-23-6 | 99%[9] | Up to 1-100 Metric Ton/Day[9] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in various experimental setups.

| Property | Value |

| Molecular Formula | C5H12O2[1][2][5][6][8] |

| Molecular Weight | 104.15 g/mol [5][8] |

| Appearance | Colorless to light yellow clear liquid[1] |

| Boiling Point | 187.6 °C[2][5] |

| Flash Point | 90.4 °C[2][5] |

| Density | ~0.974 g/cm³[2] |

| Refractive Index | ~1.4412[2] |

| Hydrogen Bond Donor Count | 2[2] |

| Hydrogen Bond Acceptor Count | 2[2] |

Experimental Protocols for Quality Control

Accurate characterization of this compound is crucial to ensure its suitability for use in sensitive applications such as drug synthesis. The following sections outline detailed methodologies for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying any potential impurities.

Methodology:

-

Instrumentation: A standard GC-MS system equipped with a capillary column is suitable for this analysis.

-

Column Selection: A polar capillary column, such as one with a polyethylene glycol (e.g., Carbowax® 20M) stationary phase, is recommended for the separation of diols.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or methanol at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to prepare a calibration curve with at least five concentration levels.

-

For analysis of unknown samples, dilute them to fall within the range of the calibration curve.

-

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 220 °C at a rate of 10 °C/minute.

-

Final hold: Hold at 220 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Quantify the purity by calculating the peak area percentage of the main component relative to the total peak area.

-

Identify any impurities by comparing their mass spectra with a library database (e.g., NIST).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the identity of this compound. 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR experiments provide detailed information about the molecular structure.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher is recommended) is required.

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2 seconds.

-

-

2D NMR Spectroscopy (COSY and HSQC):

-

Data Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

Assign the peaks in the ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and integration values.

-

Use the COSY spectrum to confirm the connectivity of proton spin systems.

-

Use the HSQC spectrum to confirm the direct C-H attachments.

-

Application in Drug Development: Asymmetric Synthesis

Chiral diols like this compound are valuable precursors in the asymmetric synthesis of complex, biologically active molecules. Their stereocenters can be used to induce chirality in subsequent reactions, leading to the formation of a single desired enantiomer of a drug candidate. This is critical as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

A common application of chiral diols is in stereoselective reduction reactions. The diol can be used to form a chiral complex with a reducing agent, which then delivers a hydride to a prochiral ketone or imine in a stereocontrolled manner.

Below is a generalized workflow for the use of a chiral diol in the asymmetric reduction of a ketone.

Conclusion

This compound is a commercially accessible and valuable chiral building block for researchers and professionals in drug development. Its utility in asymmetric synthesis allows for the stereocontrolled preparation of complex pharmaceutical intermediates. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and purity of this important reagent, thereby supporting the advancement of innovative therapeutic agents.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 42027-23-6 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. biosynth.com [biosynth.com]

- 6. This compound | 42027-23-6 | Buy Now [molport.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. This compound | CAS 42027-23-6 | Catsyn [catsyn.com]

- 9. This compound, CasNo.42027-23-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

Methodological & Application

Application of Pentane-2,3-diol in Asymmetric Synthesis: A Review and Alternative Protocols

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the use of pentane-2,3-diol as a chiral auxiliary in asymmetric synthesis. A thorough review of scientific literature indicates that while this compound is a commercially available chiral compound, it is not commonly employed as a chiral auxiliary for controlling stereoselectivity in reactions such as alkylations, aldol additions, or Diels-Alder reactions. Its primary documented application in catalysis is as a ligand for organorhenium oxide complexes used in oxidation reactions.

Given the interest in chiral diols as auxiliaries, this document will provide detailed application notes and protocols for a well-established alternative: the use of C₂-symmetric diols, specifically (2R,3R)-butane-2,3-diol , in asymmetric synthesis. This diol can be used to form a chiral acetal, which then effectively directs the stereochemical outcome of subsequent reactions. The principles and protocols described herein are representative of a powerful strategy in modern asymmetric synthesis.

Principle of Asymmetric Induction using Chiral Acetals

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. C₂-symmetric diols, such as (2R,3R)-butane-2,3-diol, are effective for this purpose because they form a chiral acetal with a prochiral ketone or aldehyde. The C₂-symmetry of the diol means that the two faces of the carbonyl group are diastereotopic in the resulting acetal, leading to a facial bias. This bias directs the approach of a reactant, resulting in a highly diastereoselective transformation. After the desired stereocenter has been created, the chiral auxiliary can be removed and recovered.

Application Note: Diastereoselective Ionic Diels-Alder Reaction of a Chiral Cyclohexenone Acetal

This application note details the use of (2R,3R)-butane-2,3-diol as a chiral auxiliary in an asymmetric ionic Diels-Alder reaction. The chiral diol is first reacted with cyclohex-2-enone to form a chiral acetal. This acetal then serves as a dienophile in a Lewis acid-promoted cycloaddition with a diene, proceeding with high diastereoselectivity.

Experimental Workflow

The overall workflow involves the formation of the chiral acetal, the diastereoselective Diels-Alder reaction, and the subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.

Stereochemical Rationale

The diastereoselectivity of the Diels-Alder reaction is controlled by the chiral acetal. The C₂-symmetric diol creates a sterically hindered environment on one face of the former carbonyl carbon. The Lewis acid coordinates to the oxygen atoms of the acetal, further rigidifying the structure and enhancing the facial bias. The diene then preferentially attacks from the less sterically hindered face, leading to the formation of one major diastereomer.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Acetal from Cyclohex-2-enone and (2R,3R)-Butane-2,3-diol

Materials:

-

Cyclohex-2-enone (1.0 eq)

-

(2R,3R)-Butane-2,3-diol (1.2 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.05 eq)

-

Toluene

-

Dean-Stark apparatus

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohex-2-enone, (2R,3R)-butane-2,3-diol, and a catalytic amount of p-TSA in toluene.

-

Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected (or the reaction is complete by TLC/GC-MS analysis), cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure chiral acetal.

Protocol 2: Asymmetric Ionic Diels-Alder Reaction

Materials:

-

Chiral acetal from Protocol 1 (1.0 eq)

-

2,3-Dimethyl-1,3-butadiene (3.0 eq)

-

Titanium tetrachloride (TiCl₄) (1.1 eq, as a 1.0 M solution in CH₂Cl₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve the chiral acetal in anhydrous CH₂Cl₂ in a flame-dried, argon-purged flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the TiCl₄ solution dropwise to the stirred solution. Stir for 15 minutes.

-

Add 2,3-dimethyl-1,3-butadiene dropwise to the reaction mixture.

-

Stir the reaction at -78 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at -78 °C.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-